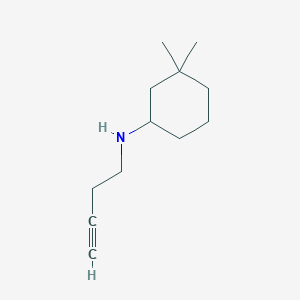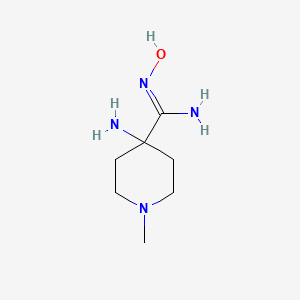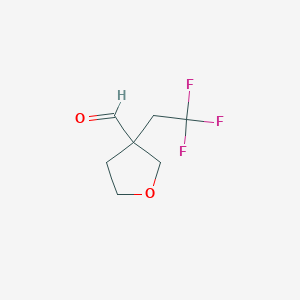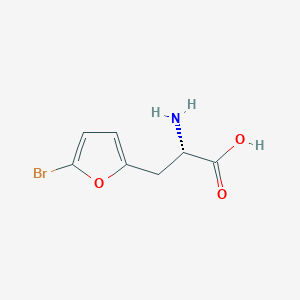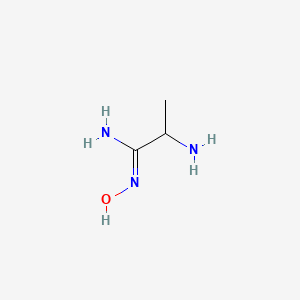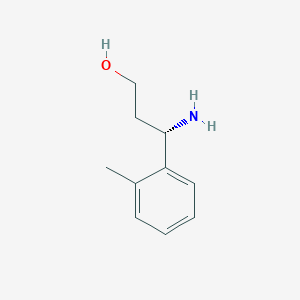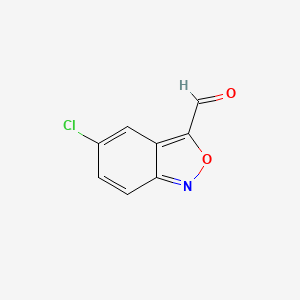
5-Chloro-2,1-benzoxazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,1-benzoxazole-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro substituent at the 5-position and an aldehyde group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,1-benzoxazole-3-carbaldehyde typically involves the condensation of 2-aminophenol with an appropriate aldehyde. One common method includes the use of 2-amino-4-chlorophenol and chloral in the presence of a catalyst. The reaction is carried out under reflux conditions in ethanol, yielding the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) have been employed to improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,1-benzoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro substituent.
Major Products Formed
Oxidation: 5-Chloro-2,1-benzoxazole-3-carboxylic acid.
Reduction: 5-Chloro-2,1-benzoxazole-3-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2,1-benzoxazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-Chloro-2,1-benzoxazole-3-carbaldehyde involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA topoisomerases and protein kinases, which are crucial for cell proliferation and survival. By targeting these enzymes, the compound can exert its anticancer and antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-mercaptobenzoxazole: Similar structure but contains a mercapto group instead of an aldehyde group.
5-Chloro-2,1-benzoxazole-3-carboxylic acid: Oxidized form of 5-Chloro-2,1-benzoxazole-3-carbaldehyde.
5-Chloro-2,1-benzoxazole-3-methanol: Reduced form of this compound.
Uniqueness
The presence of both a chloro substituent and an aldehyde group in this compound makes it a versatile compound for various chemical reactions. Its unique structure allows for diverse functionalization and applications in different fields of research and industry.
Propriétés
Formule moléculaire |
C8H4ClNO2 |
|---|---|
Poids moléculaire |
181.57 g/mol |
Nom IUPAC |
5-chloro-2,1-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-5-1-2-7-6(3-5)8(4-11)12-10-7/h1-4H |
Clé InChI |
ZRJKYFOCLXQAAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NOC(=C2C=C1Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


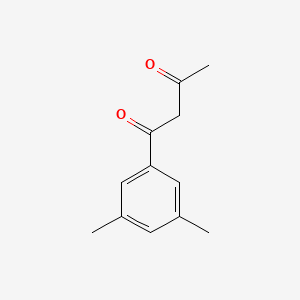
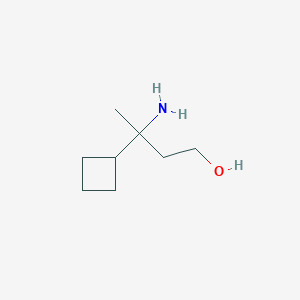

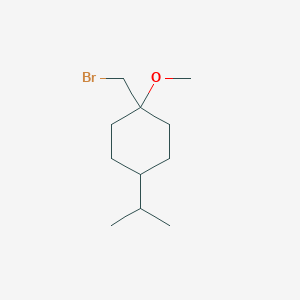


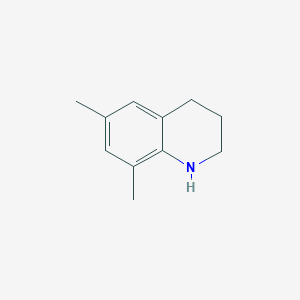
![2-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273145.png)
